4-Chloro-2,7-naphthyridin-1-amine
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Overview
Description
4-Chloro-2,7-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,5-Naphthyridine: Known for its biological activities and used in similar applications.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science applications
Uniqueness: 4-Chloro-2,7-naphthyridin-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine substitution allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
4-Chloro-2,7-naphthyridin-1-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Molecular Characteristics:
- CAS No.: 1100760-58-4
- Molecular Formula: C8H6ClN3
- Molecular Weight: 179.60 g/mol
- IUPAC Name: this compound
Property | Value |
---|---|
CAS No. | 1100760-58-4 |
Molecular Formula | C8H6ClN3 |
Molecular Weight | 179.60 g/mol |
IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the cyclization of 3-substituted pyrrolo[2,3-b]pyridin derivatives with sodium azide under microwave irradiation, leading to high yields of the desired naphthyridine derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It is believed to act by inhibiting bacterial DNA gyrase or topoisomerase IV, critical enzymes for bacterial DNA replication. This mechanism disrupts the replication process, leading to bacterial cell death.
Anticancer Activity
In anticancer studies, this compound has shown potential in inducing apoptosis in cancer cells. The compound targets specific signaling pathways involved in cell survival and proliferation. For instance, it may interfere with the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer properties of naphthyridine derivatives, researchers found that this compound significantly inhibited the growth of various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and apoptosis through caspase activation and modulation of Bcl-2 family proteins .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Antimicrobial Activity:
- Inhibition of DNA gyrase and topoisomerase IV.
- Disruption of bacterial DNA replication processes.
-
Anticancer Activity:
- Induction of apoptosis via caspase activation.
- Modulation of cell survival pathways (e.g., PI3K/Akt).
Comparison with Similar Compounds
When compared to other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine, this compound stands out due to its unique chlorine substitution which enhances its reactivity and biological activity. Other compounds in this class have shown varying degrees of anticancer and antimicrobial properties but may lack the specificity or potency observed with this compound .
Properties
CAS No. |
1100760-58-4 |
---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloro-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) |
InChI Key |
DXBGHKHEGDNEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2N)Cl |
Origin of Product |
United States |
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